REACTION_CXSMILES
|
[C:1]([CH:4]([CH2:15][CH2:16][CH2:17][SH:18])[CH2:5][C:6]1[CH:7]=[C:8]([CH:12]=[CH:13][CH:14]=1)[C:9]([OH:11])=[O:10])(O)=[O:2].C12(CS(O)(=O)=O)C(C)(C)C(CC1)CC2=O>C1(C)C=CC=CC=1>[O:2]=[C:1]1[CH:4]([CH2:5][C:6]2[CH:7]=[C:8]([CH:12]=[CH:13][CH:14]=2)[C:9]([OH:11])=[O:10])[CH2:15][CH2:16][CH2:17][S:18]1
|
Name
|
|
Quantity
|
5.12 g
|
Type
|
reactant
|
Smiles
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C(=O)(O)C(CC=1C=C(C(=O)O)C=CC1)CCCS
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Name
|
|
Quantity
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500 mg
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Type
|
reactant
|
Smiles
|
C12(C(=O)CC(CC1)C2(C)C)CS(=O)(=O)O
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Name
|
|
Quantity
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30 mL
|
Type
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solvent
|
Smiles
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C1(=CC=CC=C1)C
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
The liberated water was removed
|
Type
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DISTILLATION
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Details
|
Toluene was then distilled off under reduced pressure
|
Type
|
CUSTOM
|
Details
|
the residue was purified by silica gel chromatography (EtOAc/hexanes, 1:4)
|
Type
|
ADDITION
|
Details
|
Fractions containing the product
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Type
|
CUSTOM
|
Details
|
were collected
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
recrystallized from EtOAc/hexanes
|
Name
|
|
Type
|
product
|
Smiles
|
O=C1SCCCC1CC=1C=C(C(=O)O)C=CC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.2 g | |
YIELD: PERCENTYIELD | 67% | |
YIELD: CALCULATEDPERCENTYIELD | 63.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |